REACTION_CXSMILES
|
C1C2C(=CC=CC=2)CCC1.[CH3:11][C:12](O)([CH2:15][CH2:16][CH2:17][CH:18]([CH3:25])[CH2:19][CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]=[CH2:14].[CH2:27]=[C:28]1[O:32]C(=O)[CH2:29]1>>[CH3:11][C:12]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:25])[CH2:19][CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:13][CH2:14][CH2:27][C:28](=[O:32])[CH3:29]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)(CCCC(CCCC(C)C)C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(C)=O)CCCC(CCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |